molecular formula C12H7N3O3S B13386915 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one

6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B13386915
M. Wt: 273.27 g/mol
InChI Key: DNYKNCNWAOGKHD-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of a thieno[3,2-d]pyrimidine precursor with a nitrophenyl derivative. One common method includes the use of a cyclization reaction where a thieno[3,2-d]pyrimidine intermediate is reacted with 4-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group plays a crucial role in this binding due to its electron-withdrawing properties, which enhance the compound’s affinity for the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one is unique due to its thieno[3,2-d]pyrimidine core combined with a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and material science .

Properties

Molecular Formula

C12H7N3O3S

Molecular Weight

273.27 g/mol

IUPAC Name

6-(4-nitrophenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H7N3O3S/c16-12-11-9(13-6-14-12)5-10(19-11)7-1-3-8(4-2-7)15(17)18/h1-6H,(H,13,14,16)

InChI Key

DNYKNCNWAOGKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)[N+](=O)[O-]

Origin of Product

United States

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